molecular formula C21H26ClN3O B11355338 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzamide

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzamide

Cat. No.: B11355338
M. Wt: 371.9 g/mol
InChI Key: VUHRCDUEDYIFPA-UHFFFAOYSA-N
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Description

    N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzamide: , also known by its chemical structure CHClNO, is a compound with interesting pharmacological properties.

  • It belongs to the class of benzamides and contains a piperazine ring, which contributes to its biological activity.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. Subsequent reaction with 4-chlorophenylpiperazine yields the desired product.

      Reaction Conditions: These reactions are typically carried out under anhydrous conditions, often using solvents like dichloromethane or chloroform.

      Industrial Production: While I don’t have specific industrial production methods, laboratories can scale up the synthetic route for larger-scale production.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but variations in the amide or piperazine moiety are common.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity and use it as a model compound for understanding amide chemistry.

      Biology and Medicine: It may interact with dopamine receptors, making it relevant for neurological research.

      Industry: Its applications in industry could include drug development or materials science.

  • Mechanism of Action

      Dopamine Receptors: This compound likely interacts with dopamine receptors, particularly the D subtype.

      Pathways: Activation of these receptors can modulate neurotransmission and influence behavior.

  • Comparison with Similar Compounds

      Similar Compounds: Other benzamides or piperazine derivatives, such as , share structural features.

      Uniqueness: Its specific combination of substituents and functional groups sets it apart.

    Remember that this compound has been studied extensively, and its properties continue to be explored in various scientific contexts

    Properties

    Molecular Formula

    C21H26ClN3O

    Molecular Weight

    371.9 g/mol

    IUPAC Name

    N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzamide

    InChI

    InChI=1S/C21H26ClN3O/c1-16-5-3-4-6-19(16)21(26)23-15-20(17-7-9-18(22)10-8-17)25-13-11-24(2)12-14-25/h3-10,20H,11-15H2,1-2H3,(H,23,26)

    InChI Key

    VUHRCDUEDYIFPA-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCN(CC3)C

    Origin of Product

    United States

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